molecular formula C16H18ClN3O B6703876 N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide

Cat. No.: B6703876
M. Wt: 303.78 g/mol
InChI Key: MFZDLZSDAUPDMZ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and a side chain containing a chlorophenyl and a dimethylamino group. Its distinct molecular configuration makes it a subject of study in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-20(2)11-15(12-5-7-14(17)8-6-12)19-16(21)13-4-3-9-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDLZSDAUPDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorophenyl-2-(dimethylamino)ethanol, which is then reacted with pyridine-3-carboxylic acid or its derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it valuable in various industrial applications, including the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide include:

  • N-[1-(4-chlorophenyl)-2-(methylamino)ethyl]pyridine-3-carboxamide
  • N-[1-(4-fluorophenyl)-2-(dimethylamino)ethyl]pyridine-3-carboxamide
  • N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-2-carboxamide

Highlighting Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group and the dimethylamino side chain enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

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